molecular formula C17H28NO5P B14329330 Propan-2-yl 2-({[(2,2-dimethylpropyl)amino](ethoxy)phosphoryl}oxy)benzoate CAS No. 103982-01-0

Propan-2-yl 2-({[(2,2-dimethylpropyl)amino](ethoxy)phosphoryl}oxy)benzoate

Katalognummer: B14329330
CAS-Nummer: 103982-01-0
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: FAJOOKVYVIAASF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate involves multiple steps. One common method includes the reaction of 2-(2-dimethylpropyl)aminoethanol with phosphoryl chloride to form the phosphorylated intermediate. This intermediate is then reacted with 2-hydroxybenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated benzoic acids, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate is utilized in various scientific research fields:

Wirkmechanismus

The mechanism by which Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate exerts its effects involves interaction with specific molecular targets. The phosphoryl group plays a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propan-2-yl 2-({ethoxy[(2-methylpropyl)amino]phosphoryl}oxy)benzoate
  • Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate

Uniqueness

Propan-2-yl 2-({(2,2-dimethylpropyl)aminophosphoryl}oxy)benzoate is unique due to its specific phosphoryl group and the presence of the 2,2-dimethylpropylamino moiety. These structural features contribute to its distinct reactivity and potential biological activities, setting it apart from similar compounds .

Eigenschaften

CAS-Nummer

103982-01-0

Molekularformel

C17H28NO5P

Molekulargewicht

357.4 g/mol

IUPAC-Name

propan-2-yl 2-[(2,2-dimethylpropylamino)-ethoxyphosphoryl]oxybenzoate

InChI

InChI=1S/C17H28NO5P/c1-7-21-24(20,18-12-17(4,5)6)23-15-11-9-8-10-14(15)16(19)22-13(2)3/h8-11,13H,7,12H2,1-6H3,(H,18,20)

InChI-Schlüssel

FAJOOKVYVIAASF-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(NCC(C)(C)C)OC1=CC=CC=C1C(=O)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.